molecular formula C26H22ClNO6S B11992299 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate

Cat. No.: B11992299
M. Wt: 512.0 g/mol
InChI Key: SECWKEWNPJOVGG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate is a complex organic compound with a molecular formula of C25H20ClNO6S This compound is characterized by the presence of a chromenone core, a chlorophenyl group, and a sulfonyl alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the substituents introduced .

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H22ClNO6S

Molecular Weight

512.0 g/mol

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C26H22ClNO6S/c1-15-4-11-21(12-5-15)35(31,32)28-16(2)26(30)34-20-10-13-22-23(14-20)33-17(3)24(25(22)29)18-6-8-19(27)9-7-18/h4-14,16,28H,1-3H3

InChI Key

SECWKEWNPJOVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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